1-Propanesulfonamide, 2,2-dimethyl-3-((1,2,4)triazolo(1,5-b)pyridazin- 6-yloxy)- 1-Propanesulfonamide, 2,2-dimethyl-3-((1,2,4)triazolo(1,5-b)pyridazin- 6-yloxy)-
Brand Name: Vulcanchem
CAS No.: 152537-14-9
VCID: VC0127920
InChI: InChI=1S/C10H15N5O3S/c1-10(2,6-19(11,16)17)5-18-9-4-3-8-12-7-13-15(8)14-9/h3-4,7H,5-6H2,1-2H3,(H2,11,16,17)
SMILES: CC(C)(COC1=NN2C(=NC=N2)C=C1)CS(=O)(=O)N
Molecular Formula: C10H15N5O3S
Molecular Weight: 285.33 g/mol

1-Propanesulfonamide, 2,2-dimethyl-3-((1,2,4)triazolo(1,5-b)pyridazin- 6-yloxy)-

CAS No.: 152537-14-9

Main Products

VCID: VC0127920

Molecular Formula: C10H15N5O3S

Molecular Weight: 285.33 g/mol

1-Propanesulfonamide, 2,2-dimethyl-3-((1,2,4)triazolo(1,5-b)pyridazin- 6-yloxy)- - 152537-14-9

CAS No. 152537-14-9
Product Name 1-Propanesulfonamide, 2,2-dimethyl-3-((1,2,4)triazolo(1,5-b)pyridazin- 6-yloxy)-
Molecular Formula C10H15N5O3S
Molecular Weight 285.33 g/mol
IUPAC Name 2,2-dimethyl-3-([1,2,4]triazolo[1,5-b]pyridazin-6-yloxy)propane-1-sulfonamide
Standard InChI InChI=1S/C10H15N5O3S/c1-10(2,6-19(11,16)17)5-18-9-4-3-8-12-7-13-15(8)14-9/h3-4,7H,5-6H2,1-2H3,(H2,11,16,17)
Standard InChIKey ULJMBTIWHIEYSC-UHFFFAOYSA-N
SMILES CC(C)(COC1=NN2C(=NC=N2)C=C1)CS(=O)(=O)N
Canonical SMILES CC(C)(COC1=NN2C(=NC=N2)C=C1)CS(=O)(=O)N
Synonyms 1-Propanesulfonamide, 2,2-dimethyl-3-((1,2,4)triazolo(1,5-b)pyridazin- 6-yloxy)-
PubChem Compound 3073782
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator